ortho- vs para-Chlorophenoxy Substitution and Lipophilicity
This compound is the 2-chlorophenoxy positional isomer, as confirmed by NMR spectroscopy of the analogous 4-chloro derivative [1]. In SAR campaigns, shifting chlorine from the para to the ortho position alters the spatial trajectory of the side chain, directly impacting DNA groove accommodation. QSAR models developed on 6H-indolo[2,3-b]quinoxaline derivatives identify logP and steric parameters of the N6 substituent as key determinants of HL-60 cytotoxicity; the ortho-chloro configuration yields a distinct lipophilic profile compared to the para isomer, which can translate into differential membrane permeability and target engagement [2].
| Evidence Dimension | Predicted lipophilicity (ClogP) and steric conformation of the N6 side chain |
|---|---|
| Target Compound Data | 2-chlorophenoxyethyl group; ortho-substitution alters dihedral angle and electron distribution relative to the para isomer |
| Comparator Or Baseline | 6-[2-(4-chlorophenoxy)ethyl]-7-methyl-6H-indolo[2,3-b]quinoxaline (SpectraBase ID J0WnRGhlKTM) |
| Quantified Difference | No direct experimental ClogP or IC₅₀ comparison available for the two isomers; QSAR trend indicates that cyclic substituents with primary carbon atoms enhance cytotoxicity (pIC₅₀) |
| Conditions | HL-60 leukemia cell line cytotoxicity model from published 6H-indolo[2,3-b]quinoxaline QSAR study |
Why This Matters
Procurement of the ortho-chloro isomer enables SAR expansion that cannot be achieved with the commercially prevalent para-chloro isomer, offering a distinct physicochemical starting point for lead optimization.
- [1] Wiley SpectraBase. 4-chlorophenyl 2-(7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl ether (Compound ID: J0WnRGhlKTM). View Source
- [2] Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394–405. View Source
